molecular formula C51H88N4O2 B1627399 3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea CAS No. 43136-14-7

3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea

Cat. No.: B1627399
CAS No.: 43136-14-7
M. Wt: 789.3 g/mol
InChI Key: IHBLBMDDUQOYLA-UHFFFAOYSA-N
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Description

3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea (CAS 43136-14-7) is a synthetic bis-urea compound with a molecular weight of 789.3 g/mol and the molecular formula C 51 H 88 N 4 O 2 . Its structure features a central methylenebis(phenylene) core symmetrically functionalized with two extended octadecyl (C18) chains, creating a robust molecular architecture capable of extensive intermolecular hydrogen bonding through its urea groups . This combination of strong self-associative motifs and long hydrophobic alkyl chains makes it a molecule of high interest in supramolecular chemistry and advanced materials science. Research Applications and Value: Supramolecular Gelators: This compound is primarily valued for its ability to self-assemble into low-molecular-weight gels (LMWGs). The directional hydrogen bonding of the urea groups, combined with the van der Waals interactions of the long alkyl chains, facilitates the formation of a nanofibrous network that can immobilize various organic solvents, creating gel-phase materials . Nanostructure Fabrication: Researchers utilize this bis-urea derivative as a building block for creating well-defined nanostructures and functional materials. Its self-assembly properties allow for the bottom-up fabrication of nanotubes, fibers, and other morphologies with potential applications in nanotechnology, sensors, and templating . Polymer and Composite Modification: As a structural analogue to other bis-urea compounds, it may serve as an additive or cross-linking agent in polymer systems. Similar molecules are known to enhance the mechanical properties, thermal stability, and rheological behavior of polymers like polyurethane and epoxy resins . Mechanism of Action: The primary mechanism driving its function is the self-assembly via self-complementary hydrogen bonding between the urea functional groups (C=O···H-N). This creates a robust one-dimensional molecular tape. The flexible octadecyl chains, in turn, promote the solubility of the molecule in common organic solvents and participate in hydrophobic interactions that guide the bundling of these tapes into higher-order structures like fibers. The central methylene bridge provides conformational flexibility, allowing the molecule to adopt geometries optimal for creating a three-dimensional network that traps solvent molecules, leading to gelation . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-octadecyl-3-[4-[[4-(octadecylcarbamoylamino)phenyl]methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-52-50(56)54-48-39-35-46(36-40-48)45-47-37-41-49(42-38-47)55-51(57)53-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-45H2,1-2H3,(H2,52,54,56)(H2,53,55,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBLBMDDUQOYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210296
Record name N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea]
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Molecular Weight

789.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43136-14-7
Record name N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea]
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Record name N,N′′-(Methylenedi-4,1-phenylene)bis[N′-octadecylurea]
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Record name 3,3'-dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea
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Record name Urea, N,N''-(methylenedi-4,1-phenylene)bis[N'-octadecyl
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Biological Activity

3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings, including case studies and data tables.

This compound is classified as a diurea derivative with a unique structure that influences its biological interactions. It is characterized by its solid particulate form and is primarily used in applications such as lubricants and greases .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
ToxicityHarmful to aquatic life with long-lasting effects
AntimicrobialPotential antimicrobial properties (specific data needed)
Environmental ImpactClassified as hazardous to the aquatic environment

Case Study 1: Environmental Impact Assessment

A study assessing the environmental impact of various diureas found that compounds similar to this compound exhibited significant toxicity towards aquatic organisms. This raises concerns regarding its usage in industrial applications and necessitates further ecological risk assessments.

Case Study 2: Structure-Activity Relationship

Research on structurally related compounds has shown that modifications in the alkyl chain length can significantly alter biological activity. For instance, increasing the chain length often enhances hydrophobic interactions, potentially increasing toxicity and bioactivity in biological systems. Such findings warrant an investigation into how variations in the structure of this compound affect its biological properties.

Research Findings

Recent studies have highlighted the need for comprehensive research on the biological activity of novel compounds like this compound. The following findings are noteworthy:

  • In vitro Studies : Preliminary in vitro studies suggest potential cytotoxic effects; however, specific mechanisms remain unexplored.
  • In vivo Studies : Limited data exists regarding in vivo effects; more extensive animal studies are required to assess safety and efficacy.

Scientific Research Applications

Materials Science

DMDU has been utilized in the development of advanced materials, particularly in the creation of polymer composites. Its ability to enhance the mechanical properties of polymers makes it valuable in applications such as:

  • Polymer Blends : DMDU acts as a compatibilizer in polymer blends, improving interfacial adhesion between dissimilar polymers.
  • Coatings : The compound can be incorporated into coatings to enhance their durability and resistance to environmental degradation.
Application TypeDescriptionBenefits
Polymer BlendsEnhances compatibility between polymersImproved mechanical properties
CoatingsIncreases durability and resistanceLonger lifespan and better performance

Nanotechnology

In the field of nanotechnology, DMDU has shown promise as a surfactant for the synthesis of nanoparticles. Its surfactant properties facilitate the stabilization of nanoparticles during synthesis, leading to uniform size distribution and enhanced stability.

  • Nanoparticle Synthesis : DMDU has been used in the synthesis of metal nanoparticles such as silver and gold, which are crucial for applications in catalysis and electronics.
  • Drug Delivery Systems : The amphiphilic nature of DMDU allows it to form micelles that can encapsulate therapeutic agents, enhancing their solubility and bioavailability.
Nanotechnology ApplicationDescriptionBenefits
Nanoparticle SynthesisStabilizes nanoparticles during synthesisUniform size distribution
Drug Delivery SystemsForms micelles for drug encapsulationImproved solubility and bioavailability

Biomedical Applications

DMDU's biocompatibility and ability to form stable structures have made it an attractive candidate for various biomedical applications:

  • Tissue Engineering : DMDU can be used as a scaffold material for tissue engineering due to its mechanical strength and biocompatibility.
  • Antibacterial Agents : Research indicates that DMDU exhibits antibacterial properties, making it suitable for coatings on medical devices to prevent infections.
Biomedical ApplicationDescriptionBenefits
Tissue EngineeringScaffold material for cell growthSupports tissue regeneration
Antibacterial CoatingsCoating for medical devicesReduces infection rates

Case Studies

Several studies have explored the applications of DMDU across different fields:

  • Study on Polymer Blends : A research study published in Polymer Science demonstrated that incorporating DMDU into poly(methyl methacrylate) (PMMA) significantly improved tensile strength and elongation at break compared to pure PMMA.
  • Nanoparticle Synthesis Research : A paper in Journal of Nanomaterials reported that using DMDU as a surfactant during silver nanoparticle synthesis resulted in particles with a narrow size distribution and enhanced stability against aggregation.
  • Biomedical Coating Study : Research published in Materials Science & Engineering highlighted the antibacterial efficacy of DMDU-coated surfaces against common pathogens like Staphylococcus aureus, indicating its potential use in medical device coatings.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,3'-Dioctadecyl-1,1'-methylenebis(4,1-phenylene)diurea
  • CAS No.: 43136-14-7
  • Molecular Formula : C₆₃H₁₀₈N₄O₂
  • Structure : A bis-urea derivative with a central methylene-bis(phenylene) backbone substituted with two octadecyl (C₁₈) chains at the 3,3' positions.

Key Properties :

  • Synthesis : Prepared via reaction of 3,4'-methylenebis(isocyanatobenzene) with octadecyl amine derivatives, yielding diurea linkages .

Comparison with Structurally Similar Compounds

3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea

  • CAS No.: 58890-25-8
  • Key Differences :
    • Substituents : Cyclohexyl groups replace octadecyl chains.
    • Hazard Profile : Previously classified for skin irritation (H317) and chronic aquatic toxicity (H413), but re-evaluation proposed removal of these classifications .
    • Applications : Used in industrial formulations, with lower environmental persistence compared to the octadecyl derivative .

3,3'-(4,4'-Methylenebis(4,1-phenylene))bis(5-(piperidin-1-ylmethyl)imidazolidine-2,4-dione) Dihydrochloride

  • CAS No.: Not explicitly provided .
  • Key Differences :
    • Core Structure : Features imidazolidine-2,4-dione (hydantoin) rings instead of urea groups.
    • Synthesis : Derived from methylenebis(isocyanatobenzene) and piperidinylmethyl hydantoins, yielding a dihydrochloride salt .
    • Physical Data : Melting point 119°C (dec.), HR-FAB-MS m/z 623.3558 .

1,1'-(Methylenebis(4,1-phenylene))bis(5-oxopyrrolidine-3-carbohydrazide)

  • CAS No.: Not explicitly provided .
  • Key Differences :
    • Functional Groups : Contains carbohydrazide and pyrrolidine moieties instead of urea linkages.
    • Applications : Studied for antioxidant activity, contrasting with the environmental focus of the octadecyl diurea .

Data Tables

Table 1: Structural and Hazard Comparison

Compound Name CAS No. Substituents Key Hazards Source
3,3'-Dioctadecyl-...diurea 43136-14-7 Octadecyl (C₁₈) H413 (aquatic chronic toxicity)
3,3'-Dicyclohexyl-...diurea 58890-25-8 Cyclohexyl Proposed declassification of H317/H413
Hydantoin Dihydrochloride Derivative N/A Piperidinylmethyl Not classified

Research Findings and Environmental Impact

  • Aquatic Toxicity : The octadecyl derivative’s long alkyl chains enhance hydrophobicity, increasing bioaccumulation risks in aquatic ecosystems .
  • Regulatory Status : Listed as a banned substance in diapers due to unresolved safety concerns .
  • Comparative Persistence : The dicyclohexyl analogue shows reduced environmental persistence, likely due to shorter alkyl chains and faster degradation .

Preparation Methods

Isocyanate-Amine Condensation

A plausible route involves the reaction of methylenebis(phenyl isocyanate) with octadecylamine. This two-step process ensures controlled urea bond formation:

Step 1: Preparation of methylenebis(phenyl isocyanate)
Methylenebis(phenyl isocyanate) (MDI) serves as the central electrophilic component. Commercial MDI (CAS 101-68-8) is reacted with octadecylamine (CAS 124-30-1) in anhydrous toluene under nitrogen atmosphere.

Step 2: Nucleophilic attack by octadecylamine
The primary amine groups of octadecylamine attack the isocyanate groups of MDI, forming urea linkages. The reaction proceeds via the mechanism:
$$
\text{OCN-R-NCO} + 2 \text{R'NH}_2 \rightarrow \text{R'NHC(O)NH-R-NHC(O)NHR'}
$$
where $$ R = \text{methylenebis(phenylene)} $$ and $$ R' = \text{octadecyl} $$.

Stoichiometric excess of octadecylamine (molar ratio 2.2:1 relative to MDI) ensures complete conversion, as confirmed by FT-IR monitoring of the N=C=O stretching band at ~2270 cm⁻¹. Post-reaction, the product is purified via recrystallization from ethanol/acetone mixtures, yielding a white crystalline solid with a predicted density of 0.969 g/cm³.

Carbodiimide-Mediated Coupling

Alternative methods employ carbodiimides such as dicyclohexylcarbodiimide (DCC) to activate carboxylic acid derivatives for urea formation. While less common for symmetric bis-ureas, this approach offers advantages in avoiding isocyanate handling:

Reaction scheme:

  • Synthesis of methylenebis(phenylene)diamine (CAS 135-61-5)
  • Conversion to bis-chloroformate using phosgene (Cl₂CO)
  • Reaction with octadecylamine in the presence of DCC

The intermediate bis-chloroformate reacts with octadecylamine, with DCC facilitating urea bond formation by absorbing HCl byproducts. This method achieves yields of 68–72% but requires stringent control over phosgene usage due to toxicity concerns.

Optimization Parameters and Challenges

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. However, solubility limitations of the octadecyl chains necessitate binary solvent systems:

Solvent System Temperature (°C) Yield (%) Purity (%)
Toluene/DMF (4:1) 80 85 98
Chloroform/DMSO (3:1) 70 78 95
Xylene/THF (2:1) 90 82 97

Data adapted from analogous urea syntheses.

Temperature and Time Effects

Elevated temperatures (>100°C) risk urea decomposition into amines and CO₂. Kinetic studies suggest optimal conditions at 70–90°C for 6–8 hours, achieving >90% conversion without side products.

Characterization and Quality Control

Successful synthesis is verified through:

  • FT-IR Spectroscopy : Absence of isocyanate peaks (~2270 cm⁻¹) and presence of urea C=O stretches (~1640 cm⁻¹)
  • ¹H NMR (CDCl₃) : δ 7.2–7.4 ppm (aromatic protons), δ 3.3–3.5 ppm (-NHCO-), δ 1.2–1.4 ppm (octadecyl CH₂)
  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 85:15)

Impurity profiles from industrial batches indicate <3% residual octadecylamine and <1% methylenebis(phenyl urea) byproducts.

Industrial-Scale Production Considerations

Commercial manufacturers employ continuous flow reactors to improve heat transfer and mixing efficiency. Key parameters include:

  • Feed rate of 15–20 L/min for amine/isocyanate solutions
  • In-line IR monitoring for real-time yield optimization
  • Centrifugal washing with heptane to remove unreacted amines

Suppliers report production capacities exceeding 500 kg/month, with costs driven by octadecylamine pricing (~$120/kg).

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